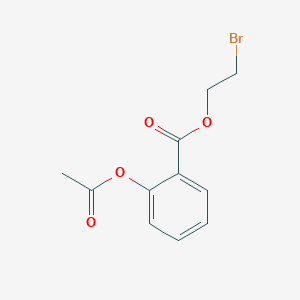![molecular formula C13H23ClO3 B14423847 7-Chloro-2-methyl-6-[(oxan-2-yl)oxy]hept-1-en-3-ol CAS No. 83235-34-1](/img/structure/B14423847.png)
7-Chloro-2-methyl-6-[(oxan-2-yl)oxy]hept-1-en-3-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
7-Chloro-2-methyl-6-[(oxan-2-yl)oxy]hept-1-en-3-ol: is an organic compound with a complex structure that includes a chloro group, a methyl group, and an oxane ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 7-Chloro-2-methyl-6-[(oxan-2-yl)oxy]hept-1-en-3-ol typically involves multiple steps, including the introduction of the chloro group, the formation of the oxane ring, and the attachment of the methyl group. Common synthetic routes may involve:
Halogenation: Introduction of the chloro group using reagents like thionyl chloride or phosphorus pentachloride.
Ring Formation: Formation of the oxane ring through cyclization reactions, often using acid or base catalysts.
Methylation: Introduction of the methyl group using methylating agents such as methyl iodide or dimethyl sulfate.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis may be employed to enhance efficiency and scalability.
Analyse Chemischer Reaktionen
Types of Reactions
7-Chloro-2-methyl-6-[(oxan-2-yl)oxy]hept-1-en-3-ol can undergo various chemical reactions, including:
Oxidation: Conversion to corresponding ketones or aldehydes using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction of the chloro group to a hydrogen atom using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions where the chloro group is replaced by other functional groups using reagents like sodium azide or potassium cyanide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium azide in dimethylformamide (DMF).
Major Products
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of the corresponding hydrocarbon.
Substitution: Formation of azides or nitriles.
Wissenschaftliche Forschungsanwendungen
7-Chloro-2-methyl-6-[(oxan-2-yl)oxy]hept-1-en-3-ol has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Wirkmechanismus
The mechanism of action of 7-Chloro-2-methyl-6-[(oxan-2-yl)oxy]hept-1-en-3-ol involves its interaction with molecular targets such as enzymes and receptors. The chloro group and oxane ring play crucial roles in its binding affinity and specificity. The compound may inhibit or activate specific pathways, leading to its observed effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
7-Chloro-2-methyl-6-[(oxan-2-yl)oxy]hept-1-en-3-one: Similar structure but with a ketone group instead of a hydroxyl group.
7-Chloro-2-methyl-6-[(oxan-2-yl)oxy]hept-1-en-3-amine: Similar structure but with an amine group instead of a hydroxyl group.
Uniqueness
7-Chloro-2-methyl-6-[(oxan-2-yl)oxy]hept-1-en-3-ol is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its oxane ring and chloro group make it particularly interesting for various applications.
Eigenschaften
CAS-Nummer |
83235-34-1 |
|---|---|
Molekularformel |
C13H23ClO3 |
Molekulargewicht |
262.77 g/mol |
IUPAC-Name |
7-chloro-2-methyl-6-(oxan-2-yloxy)hept-1-en-3-ol |
InChI |
InChI=1S/C13H23ClO3/c1-10(2)12(15)7-6-11(9-14)17-13-5-3-4-8-16-13/h11-13,15H,1,3-9H2,2H3 |
InChI-Schlüssel |
KMYHRFWCSOTXAS-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=C)C(CCC(CCl)OC1CCCCO1)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


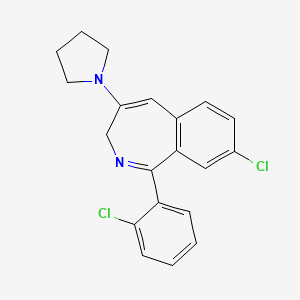
![[(1S,2S)-1-[2-(5-methyl-2-propan-2-ylcyclohexyl)oxyacetyl]oxy-1,2,3,4-tetrahydrochrysen-2-yl] 2-(5-methyl-2-propan-2-ylcyclohexyl)oxyacetate](/img/structure/B14423767.png)
![N-[2-(2-Chlorophenyl)propan-2-yl]-2-(2-methylphenyl)acetamide](/img/structure/B14423779.png)
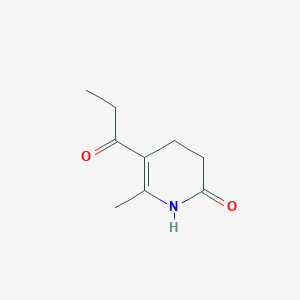
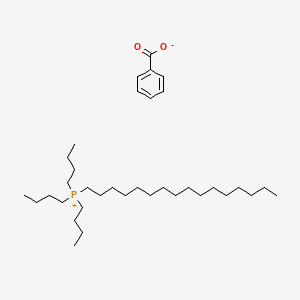
silane](/img/structure/B14423789.png)
![4-[2-(3-Hydroxy-3-methylbut-1-yn-1-yl)phenyl]-1H-pyrrole-3-carbonitrile](/img/structure/B14423802.png)
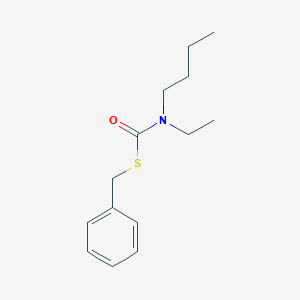
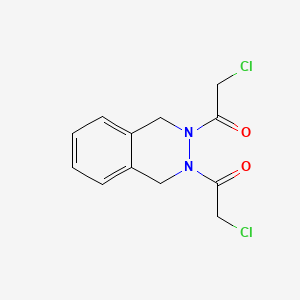
![2-Methyl-N,N-bis[(oxiran-2-yl)methyl]prop-2-enamide](/img/structure/B14423831.png)
![1-[(4-Methylphenyl)sulfanyl]-3-phenoxypropan-2-ol](/img/structure/B14423837.png)
![[(4-Methoxyphenyl)methylidene]propanedial](/img/structure/B14423841.png)
